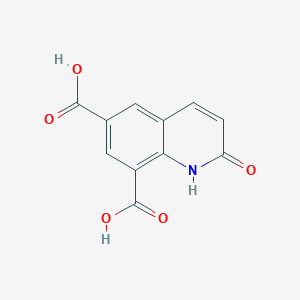

2-Oxo-1,2-dihydroquinoline-6,8-dicarboxylic acid

Beschreibung

2-Oxo-1,2-Dihydrochinolin-6,8-dicarbonsäure ist eine heterocyclische organische Verbindung, die zur Chinolin-Familie gehört. Chinolinderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und wurden umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht.

Eigenschaften

CAS-Nummer |

1082040-59-2 |

|---|---|

Molekularformel |

C11H7NO5 |

Molekulargewicht |

233.18 g/mol |

IUPAC-Name |

2-oxo-1H-quinoline-6,8-dicarboxylic acid |

InChI |

InChI=1S/C11H7NO5/c13-8-2-1-5-3-6(10(14)15)4-7(11(16)17)9(5)12-8/h1-4H,(H,12,13)(H,14,15)(H,16,17) |

InChI-Schlüssel |

LWGJHJZIWONNKE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)NC2=C(C=C(C=C21)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Oxo-1,2-Dihydrochinolin-6,8-dicarbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Reaktionsbedingungen. Eine gängige Methode verwendet 2-Aminobenzamid und Diethyloxalat als Ausgangsmaterialien. Die Reaktion wird in Gegenwart einer Base, wie z. B. Natriumethoxid, und unter Rückflussbedingungen durchgeführt, um den Cyclisierungsprozess zu erleichtern .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 2-Oxo-1,2-Dihydrochinolin-6,8-dicarbonsäure nicht gut dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung der Labor-Synthesemethoden umfassen. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Oxo-1,2-Dihydrochinolin-6,8-dicarbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate mit verschiedenen Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydrochinolinderivate umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine, Thiole und Halogenide können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Chinolin-N-Oxiden führen, während die Reduktion Dihydrochinolinderivate erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer großen Bandbreite an Chinolinderivaten führt .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Oxo-1,2-Dihydrochinolin-6,8-dicarbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle bindet und so die Substratbindung und die anschließende Katalyse verhindert. Diese Hemmung kann verschiedene biologische Pfade stören, was zu therapeutischen Wirkungen führt. Die genauen molekularen Zielstrukturen und beteiligten Pfade hängen vom jeweiligen Derivat und seiner beabsichtigten Anwendung ab.

Wirkmechanismus

The mechanism of action of 2-Oxo-1,2-dihydroquinoline-6,8-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Oxo-1,2-Dihydrochinolin-3-carbonsäure

- 4-Oxo-1,4-Dihydrochinolin-3,6-dicarbonsäure

- 6-Iodo-4-oxo-1,4-Dihydrochinolin-3-carbonsäure

- 1,6,8-Trimethyl-4-oxo-1,4-Dihydrochinolin-3-carbonsäure

Einzigartigkeit

2-Oxo-1,2-Dihydrochinolin-6,8-dicarbonsäure ist einzigartig aufgrund ihres spezifischen Substitutionsschemas am Chinolinring, das ihr eindeutige chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für die Entwicklung neuer Therapeutika und die Untersuchung verschiedener biologischer Prozesse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.